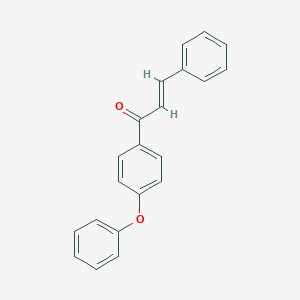![molecular formula C19H15N3O2 B182873 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline CAS No. 32600-50-3](/img/structure/B182873.png)
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, also known as NPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline is not fully understood, but it is believed to interact with specific receptors in the body, leading to various physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical And Physiological Effects
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, including further studies on its potential therapeutic applications in the treatment of cancer and other diseases, as well as its use in the development of organic semiconductors and fluorescent sensors. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline involves the reaction of 3-nitrobenzaldehyde with aniline in the presence of a base catalyst such as potassium carbonate. The reaction results in the formation of 4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline has been used in various scientific research applications such as in the development of organic semiconductors, fluorescent sensors, and as a building block for the synthesis of other compounds. It has also been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
32600-50-3 |
|---|---|
Product Name |
4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline |
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-[(3-nitrophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)21-17-6-2-1-3-7-17/h1-14,21H |
InChI Key |
DZCBYRPPMXRXFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Other CAS RN |
32600-50-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
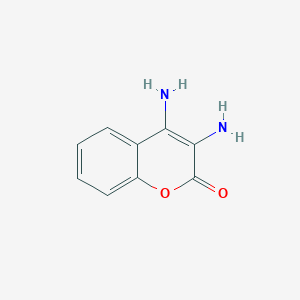
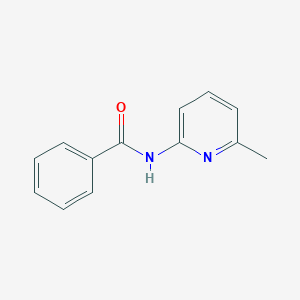
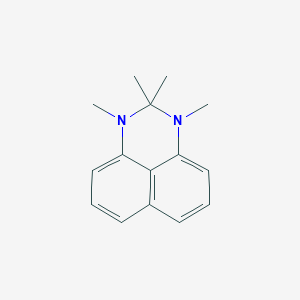
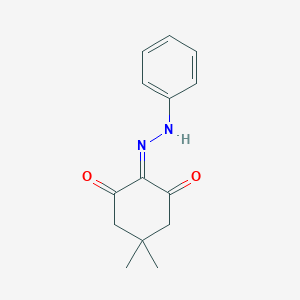

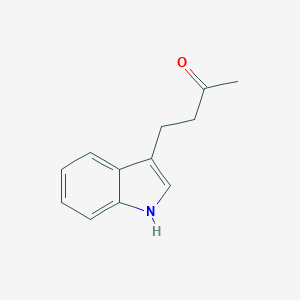
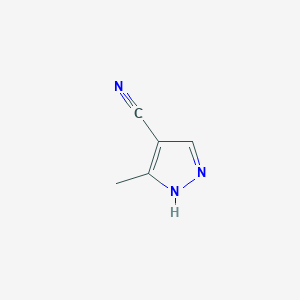
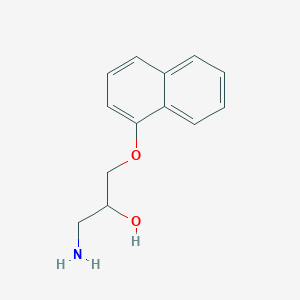
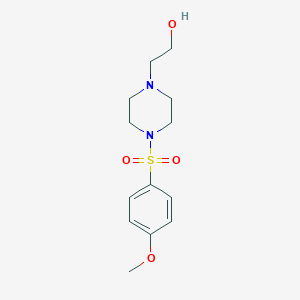

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
